molecular formula C20H32N2O11 B7802893 Methyldopa sesquihydrate

Methyldopa sesquihydrate

Cat. No.: B7802893
M. Wt: 476.5 g/mol
InChI Key: YKFCISHFRZHKHY-NGQGLHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyldopa sesquihydrate, with the CAS number 41372-08-1, is a well-characterized compound supplied for research use only. It is a centrally acting antihypertensive agent that has been a subject of scientific study for decades. Researchers value this compound for investigating mechanisms of blood pressure regulation. Methyldopa is a prodrug that is metabolized to its active form, alpha-methylnorepinephrine, which acts as an agonist at central alpha-2 adrenergic receptors in the brainstem . This receptor stimulation leads to a reduction in peripheral sympathetic tone and a consequent decrease in arterial pressure, making it a key tool for studying sympathetic nervous system pathways . The sesquihydrate form of the compound is documented in toxicology and carcinogenesis studies, which provide a basis for its use in preclinical research models . Its specific role as an inhibitor of aromatic L-amino acid decarboxylase also contributes to its effects on neurotransmitter synthesis, offering additional avenues for pharmacological investigation . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H13NO4.3H2O/c2*1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;;;/h2*2-4,12-13H,5,11H2,1H3,(H,14,15);3*1H2/t2*10-;;;/m00.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFCISHFRZHKHY-NGQGLHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020863
Record name Methyldopa sesquihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41372-08-1
Record name Methyldopa [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyldopa sesquihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.456
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56LH93261Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Hydrolysis of Protected Intermediate

The patented method begins with L-N-benzoyl-α-methyl-β-(3,4-dimethoxyphenyl)alanine as the precursor. This compound undergoes acidic hydrolysis to cleave the benzoyl protecting group and demethylate the methoxy substituents, forming L-α-methyl-β-(3,4-dihydroxyphenyl)alanine (Methyldopa). The hydrolysis is performed in a mixture of hydrochloric acid and acetic acid at elevated temperatures (80–100°C) for 6–8 hours.

Key Reaction Parameters:

ParameterValue
Temperature80–100°C
Reaction Time6–8 hours
Solvent SystemHCl/Acetic Acid (1:2 v/v)
Yield68–72%

The crude product is then neutralized with sodium hydroxide and extracted using ethyl acetate to isolate the free base. Subsequent crystallization from water yields the sesquihydrate form, confirmed by X-ray diffraction and elemental analysis.

Crystallization and Purification

The sesquihydrate form is stabilized through controlled crystallization. Methyldopa’s hygroscopic nature necessitates anhydrous conditions during initial isolation, followed by hydration in a water/ethanol mixture (3:1 v/v) at 25°C.

Recrystallization Protocol

  • Dissolution : Crude Methyldopa is dissolved in minimal hot water (70°C).

  • Filtration : The solution is filtered to remove insoluble impurities.

  • Hydration : Ethanol is added dropwise to induce crystallization.

  • Drying : Crystals are vacuum-dried at 40°C for 24 hours.

Crystallization Data:

PropertyValue
Solubility in Water10 mg/mL at 25°C
Crystal SystemMonoclinic
Space GroupP2₁
Hydration Stoichiometry1.5 H₂O per Molecule

Industrial-Scale Production

Industrial synthesis optimizes yield and cost-efficiency by employing continuous flow reactors and catalytic demethylation. A representative large-scale process involves:

Catalytic Demethylation

  • Catalyst : Palladium on carbon (5% w/w)

  • Reagent : Hydrogen gas (50 psi)

  • Solvent : Methanol/Water (4:1 v/v)

  • Temperature : 50°C

  • Conversion Rate : >95%

This method reduces reliance on harsh acids, minimizing waste generation.

Quality Control and Analytical Validation

Post-synthesis, the product is validated using high-performance liquid chromatography (HPLC) and spectrophotometry . A ternary complexation assay with Fe(III)-2-aminopyridine detects impurities at concentrations as low as 0.15 µg/mL.

Stability Considerations

This compound degrades under light and oxidative conditions. Storage in amber glass containers under nitrogen atmosphere extends shelf life to 24 months. Degradation products include quinone derivatives , which are monitored via UV-Vis spectroscopy at 281 nm .

Chemical Reactions Analysis

Enzymatic Decarboxylation Inhibition

Methyldopa acts as a competitive inhibitor of DOPA decarboxylase (aromatic L-amino acid decarboxylase), blocking the conversion of L-DOPA to dopamine . This inhibition reduces catecholamine synthesis, contributing to its antihypertensive effects.

Reaction:

L-DOPADOPA decarboxylaseDopamine(Inhibited by methyldopa)\text{L-DOPA} \xrightarrow{\text{DOPA decarboxylase}} \text{Dopamine} \quad (\text{Inhibited by methyldopa})

Metabolic Activation via Hydroxylation

Methyldopa is a prodrug requiring biotransformation into active metabolites. The L-isomer undergoes hydroxylation via dopamine β-hydroxylase in adrenergic neurons, forming α-methylnorepinephrine , a potent α₂-adrenergic receptor agonist .

Key Metabolites:

MetaboliteEnzyme InvolvedBiological Activity
α-MethylnorepinephrineDopamine β-hydroxylaseCentral α₂-adrenergic agonism
α-MethyldopamineAromatic L-amino acid decarboxylaseMinor peripheral effects
O-Sulfate conjugatesSulfotransferasesInactive, excreted in urine

Oxidative Degradation Pathways

Methyldopa undergoes catalytic oxygenation in the presence of transition metals (e.g., Cu²⁺, Fe³⁺, Co²⁺), leading to oxidative degradation products such as 3,4-dihydroxyphenylacetone and quinone derivatives . This reaction is critical for understanding its stability in formulations.

Conditions:

  • Catalysts: Mg²⁺, Cu²⁺, Ni²⁺, Fe³⁺

  • Products: Reactive oxygen species (ROS) and polymerized byproducts .

Synthetic Pathways

This compound is synthesized via a multi-step process:

Steps:

StepReagents/ConditionsIntermediate/Product
14-Hydroxy-3-methoxyphenylacetone + NH₄ClImine formation
2KCN in ethanolα-Amino nitrile compound
3Camphorsulfonic acid resolutionL-isomer separation
4H₂SO₄ hydrolysisThis compound

Conjugation Reactions

Approximately 64% of methyldopa is excreted as the O-sulfate conjugate (α-methyldopa mono-O-sulfate) via hepatic sulfotransferases . Minor pathways include glucuronidation and methylation.

Excretion Profile:

  • Urine: 70% (24% unchanged drug, 64% sulfate conjugate) .

  • Feces: Unabsorbed drug (~50% of oral dose) .

Interaction with Metal Ions

Methyldopa forms chelates with divalent cations (e.g., Fe²⁺, Cu²⁺), altering its redox properties. This interaction is implicated in accelerated oxidation under physiological conditions, contributing to drug instability .

Stability Data:

ConditionDegradation RatePrimary Byproduct
pH 7.4, 37°C, Fe³⁺Rapid oxidationQuinone adducts
Aqueous solution, lightPhotodegradationPolymerized species

Enzymatic Demethylation

In vitro studies show that methyldopa undergoes 3-O-methylation via catechol-O-methyltransferase (COMT), producing 3-O-methyl-α-methyldopa , a pharmacologically inactive metabolite .

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Use
Methyldopa is widely used to treat hypertension, especially in pregnant women. It functions as a centrally acting alpha-2 adrenergic agonist, which helps to lower blood pressure by reducing peripheral vascular resistance. Clinical studies have demonstrated its efficacy in managing pregnancy-induced hypertension, making it a preferred choice in obstetric care .

2. Drug Delivery Systems
Recent research has explored the solubility of methyldopa in supercritical carbon dioxide (ScCO₂), which is significant for developing advanced drug delivery systems. The study indicated that methyldopa's solubility increases with pressure, suggesting potential applications in producing fine drug particles using green technology . This method can enhance bioavailability and control the release of the drug.

Toxicological Studies

1. Long-term Toxicity Studies
The National Toxicology Program conducted extensive studies on this compound to evaluate its carcinogenic potential. In two-year feeding studies involving F344/N rats and B6C3F1 mice, no evidence of carcinogenic activity was observed for male or female rats. However, equivocal evidence was noted for male mice due to uncommon tubular cell tumors .

2. Reproductive Toxicity
Reproductive toxicity assessments indicated that this compound could affect sperm count and motility in male rats when administered at high doses over extended periods. These findings are crucial for understanding the implications of methyldopa use in male fertility .

Data Tables

Study Type Findings Dosage Subjects
Long-term ToxicityNo carcinogenic activity in rats; equivocal evidence in mice0, 3,100, 6,300 ppmF344/N rats & B6C3F1 mice
Reproductive ToxicityDecreased sperm count and motility0, 50, 100, 200, 400 mg/kgMale F344/N rats
Solubility in ScCO₂Increased solubility with pressure; values ranged from 8.05×1068.05\times 10^{-6} to 1.13×1051.13\times 10^{-5} g/L12–30 MPaLaboratory conditions

Case Studies

Case Study 1: Pregnancy-Induced Hypertension
A clinical trial involving pregnant women with hypertension demonstrated that methyldopa significantly reduced systolic and diastolic blood pressure without adverse effects on fetal health. The outcomes support its continued use as a safe antihypertensive during pregnancy .

Case Study 2: Drug Delivery Innovations
Research on using supercritical carbon dioxide for drug formulation showed that methyldopa could be effectively processed into nanoparticles, enhancing its solubility and bioavailability. This innovative approach may lead to improved therapeutic outcomes for patients requiring this medication .

Mechanism of Action

Methyldopa Sesquihydrate exerts its effects by binding to alpha-2 adrenergic receptors as an agonist. This binding inhibits adrenergic neuronal outflow, leading to a reduction in vasoconstrictor adrenergic signals. The compound is converted into its active metabolite, alpha-methylnorepinephrine, which is responsible for its antihypertensive effects. The primary molecular targets are the alpha-2 adrenergic receptors, and the pathways involved include the inhibition of norepinephrine release and the reduction of sympathetic nervous system activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility BCS Class
Methyldopa sesquihydrate C₁₀H₁₃NO₄·1.5H₂O 238.24 300 (decomposition) Water, ethanol, isopropanol I/III
Carbidopa monohydrate C₁₀H₁₄N₂O₄·H₂O 244.24 203–205 Slightly soluble in water III
Benserazide HCl C₁₀H₁₅N₃O₅·HCl 293.71 146–148 Water, methanol III
Guanethidine sulfate C₁₀H₂₂N₄·H₂SO₄ 296.37 275–280 Water, ethanol N/A
  • Polymorphism risk is mitigated by its well-characterized hydrate form, unlike some antihypertensives (e.g., dexamethasone acetate monohydrate) .
  • Solubility : Unlike guanethidine, which has high aqueous solubility, Methyldopa’s moderate solubility aligns with BCS Class I/III, facilitating formulation flexibility .

Pharmacokinetics and Bioavailability

Table 2: Pharmacokinetic Profiles

Compound Bioavailability (%) Renal Excretion (%) Metabolism Pathway Half-life (hrs)
This compound 25 ~66 O-sulfate conjugation (first-pass) 2
Methylphenidate-HCl 30–50 <1 Hepatic (esterases) 2–3
Reserpine ~50 Minimal Hepatic (CYP450) 46–168
  • Methyldopa’s low oral bioavailability (25%) contrasts with Methylphenidate-HCl (30–50%) but is comparable to reserpine. Its sulfate conjugation is route-dependent, occurring predominantly during first-pass metabolism .
  • Renal excretion accounts for ~66% of Methyldopa clearance, similar to Carbidopa (~65%), though Carbidopa lacks significant enterohepatic recirculation .

Table 3: Toxicological Data

Compound Cytotoxicity (LD₅₀) Carcinogenicity Classification
This compound 0.0810 mM (BALB/c) Level E (noncarcinogen) Noncarcinogen, H303 (oral toxicity)
Methylphenidate-HCl Not reported Level I (untested) Noncarcinogen, H302
Oxytetracycline-HCl 0.12 mM Level D (suspected) Suspected carcinogen
  • This compound exhibits cytotoxicity in BALB/c-3T3 cells (LD₅₀ = 0.0810 mM), higher than oxytetracycline-HCl (0.12 mM) but lower than phenol derivatives .
  • As a Level E noncarcinogen, Methyldopa contrasts with Level I compounds like Methylphenidate-HCl (untested) and Level D carcinogens (e.g., rotenone) .

Therapeutic Efficacy and Clinical Use

  • Mechanism: Methyldopa’s α-2-adrenoceptor agonism reduces central sympathetic outflow, differing from guanethidine (peripheral adrenergic blocker) and reserpine (vesicular monoamine transporter inhibitor) .
  • Clinical Utility : Methyldopa is preferred in pregnancy-induced hypertension due to safety profiles, whereas Carbidopa and Benserazide are adjuncts in Parkinson’s disease (inhibiting peripheral DOPA decarboxylase) .

Biological Activity

Methyldopa sesquihydrate, a compound primarily utilized in the treatment of hypertension, exhibits significant biological activity through its pharmacological mechanisms. This article explores its biological effects, metabolism, and related research findings, supported by data tables and case studies.

Methyldopa functions as a centrally-acting alpha-2 adrenergic agonist. Upon administration, it is metabolized into its active form, α-methylnorepinephrine, which primarily acts on alpha-2 adrenergic receptors in the central nervous system. This action results in decreased sympathetic outflow, leading to reduced peripheral vascular resistance and lowered blood pressure. The following mechanisms are involved:

  • Alpha-2 Adrenergic Receptor Agonism : Activation of these receptors inhibits norepinephrine release, which decreases blood pressure by reducing sympathetic tone .
  • Inhibition of DOPA Decarboxylase : Methyldopa also inhibits the enzyme responsible for synthesizing catecholamines, further contributing to its antihypertensive effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Approximately 25% bioavailability after oral administration, with a peak plasma concentration occurring 3 to 6 hours post-dose .
  • Distribution : The volume of distribution ranges from 0.19 to 0.72 L/kg, indicating its ability to cross biological membranes including the placental barrier .
  • Metabolism : Predominantly metabolized in the liver to α-methylnorepinephrine and other metabolites such as α-methyldopamine and sulfate conjugates .

Antihypertensive Activity

Methyldopa is widely recognized for its effectiveness in managing hypertension, particularly in pregnant women. Clinical studies demonstrate that it effectively lowers both supine and standing blood pressure with minimal postural hypotension .

Case Study Analysis

A study involving pregnant women indicated that methyldopa significantly reduced systolic and diastolic blood pressure compared to placebo groups. The treatment was associated with favorable maternal and fetal outcomes, reinforcing its role as a first-line antihypertensive during pregnancy .

Study TypePopulationOutcome
Clinical TrialPregnant WomenSignificant reduction in blood pressure
Longitudinal StudyGeneral Hypertensive PatientsImproved cardiovascular outcomes

Toxicological Studies

Long-term studies have assessed the safety profile of this compound. Research conducted by the National Toxicology Program evaluated its carcinogenic potential through dietary exposure in F344/N rats and B6C3F1 mice over two years.

Findings from Toxicological Studies

  • No evidence of carcinogenic activity was observed in male or female rats.
  • Equivocal evidence of carcinogenicity was noted in male mice, with some developing uncommon tubular cell tumors .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyldopa sesquihydrate critical for its characterization in preclinical studies?

  • This compound is characterized by its molecular formula (C₁₀H₁₃NO₄·1.5H₂O), molecular weight (238.24 g/mol), and solubility in water, ethanol, and isopropanol . Key properties include its hygroscopic nature, stability under controlled storage conditions (-20°C), and pH-dependent solubility (pH ~5.0 in aqueous solution) . Analytical techniques such as UV spectrophotometry and HPLC are recommended for quantifying purity (≥98%) and verifying structural integrity .

Q. How can researchers ensure the purity of this compound during synthesis and storage?

  • Purity validation requires a combination of:

  • Chromatographic methods : HPLC with UV detection to monitor impurities and confirm ≥98% purity .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) to identify dehydration events (endothermic peak at ~124.5°C) and decomposition temperatures (~300°C) .
  • Storage protocols : Freezer storage (-20°C) in airtight containers to prevent hydration/dehydration cycles, which may alter crystallinity .

Q. What experimental approaches are used to study this compound’s α2-adrenergic agonist activity?

  • In vivo models : Dose-response studies in hypertensive animal models (e.g., ED₅₀ = 21.8 mg/kg for DOPA decarboxylase inhibition) to evaluate hypotensive effects .
  • Receptor binding assays : Competitive binding experiments using radiolabeled ligands to quantify affinity for α2-adrenergic receptors .
  • Functional assays : Measurement of norepinephrine suppression in sympathetic neurons to confirm central agonism .

Advanced Research Questions

Q. How should researchers design dissolution studies for this compound to assess BCS-based biowaiver eligibility?

  • BCS classification : this compound is provisionally classified as BCS Class I (high solubility/high permeability) or III (high solubility/low permeability). To confirm eligibility:

  • Conduct multiphasic dissolution testing in standard media (pH 1.2, 4.5, 6.8) under sink conditions .
  • Use the f₂ similarity factor (≥50) to compare dissolution profiles of test and reference products. Rapidly dissolving formulations (>85% dissolved in 30 minutes) may bypass in vivo bioequivalence studies .
    • Permeability studies : Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to resolve Class I/III ambiguity .

Q. What methodologies are recommended to resolve discrepancies in reported molecular formulas of this compound?

  • Discrepancies arise from differing hydration states (e.g., sesquihydrate vs. hemihydrate). To address this:

  • Thermogravimetric Analysis (TGA) : Quantify water loss during heating to confirm hydration stoichiometry .
  • X-ray Diffraction (XRD) : Compare experimental crystallographic data with reference patterns to identify polymorphic forms .
  • Karl Fischer Titration : Precisely measure bound water content .

Q. How can researchers evaluate the stability of this compound under accelerated and long-term storage conditions?

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and monitor:

  • Chemical degradation : HPLC to detect oxidation byproducts (e.g., quinones) .
  • Physical stability : DSC/XRD to track crystalline-to-amorphous transitions or hydrate interconversions .
    • Real-time stability : Store at -20°C and test annually for compliance with pharmacopeial specifications (e.g., USP, Ph.Int .) .

Q. What strategies mitigate analytical interference from this compound in fluorescence-based assays?

  • Sample pretreatment : Use solid-phase extraction (SPE) to isolate Methyldopa from biological matrices .
  • Fluorescence quenching : Add antioxidants (e.g., ascorbic acid) to prevent catechol oxidation, which generates fluorescent intermediates .
  • Alternative detection methods : Switch to LC-MS/MS for selective quantification without interference .

Methodological Considerations for Data Contradictions

  • Conflicting solubility data : Replicate experiments using USP/Ph.Int .-recommended buffer systems and validate with nephelometry for turbidity endpoints .
  • Pharmacodynamic variability : Standardize animal models (e.g., Sprague-Dawley rats) and control for dietary tyrosine intake, which influences DOPA decarboxylase activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyldopa sesquihydrate
Reactant of Route 2
Methyldopa sesquihydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.